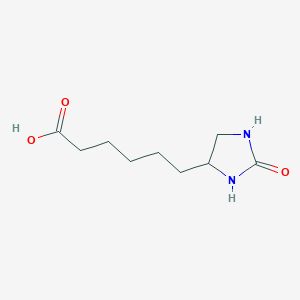

6-(2-Oxoimidazolidin-4-yl)hexanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

51775-26-9 |

|---|---|

Molecular Formula |

C9H16N2O3 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

6-(2-oxoimidazolidin-4-yl)hexanoic acid |

InChI |

InChI=1S/C9H16N2O3/c12-8(13)5-3-1-2-4-7-6-10-9(14)11-7/h7H,1-6H2,(H,12,13)(H2,10,11,14) |

InChI Key |

XLSSQNJMENVFNN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)N1)CCCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 6 2 Oxoimidazolidin 4 Yl Hexanoic Acid

Elucidation of Diverse Biosynthetic Pathways across Organisms

While the later stages of biotin (B1667282) ring assembly are highly conserved, the initial synthesis of the pimelate (B1236862) precursor varies significantly among microorganisms. nih.govnih.gov At least three distinct major pathways have been identified: the BioC-BioH pathway found in Escherichia coli, the BioI-BioW pathway in Bacillus subtilis, and the BioZ pathway in α-proteobacteria. nih.govresearchgate.net This diversity highlights the different evolutionary strategies bacteria have developed to produce this essential cofactor. nih.gov

The synthesis of the pimelate moiety is the foundational and most varied segment of the biotin biosynthetic pathway. nih.govnih.gov This seven-carbon dicarboxylic acid provides the majority of the carbon atoms for the final biotin molecule. nih.govpnas.org The varied enzymatic strategies to produce either pimeloyl-ACP or pimeloyl-CoA reflect distinct evolutionary solutions to the same biochemical problem. rsc.orgnih.gov

The best-characterized pathway for pimelate synthesis is the BioC-BioH system in Escherichia coli. nih.gov This pathway ingeniously hijacks the cell's fatty acid synthesis (FAS II) machinery to build the seven-carbon chain of pimelate. plos.orgsemanticscholar.org The process involves three main steps:

Initiation by BioC : The pathway begins when the BioC methyltransferase uses S-adenosyl-L-methionine (SAM) to transfer a methyl group to the free carboxyl group of a malonyl-thioester, typically malonyl-ACP. researchgate.netresearchgate.netplos.org This methylation is crucial as it "disguises" the dicarboxylic acid intermediate, allowing it to enter the FAS II cycle, which normally acts on monofunctional acyl chains. plos.orgsemanticscholar.org

Chain Elongation : The resulting malonyl-ACP methyl ester serves as a primer for two successive rounds of the fatty acid synthesis cycle. researchgate.netresearchgate.net Each cycle adds two carbon units, elongating the chain to the seven-carbon pimeloyl-ACP methyl ester. nih.govresearchgate.net

Termination by BioH : Once the correct chain length is achieved, the BioH enzyme, an esterase, hydrolyzes the methyl ester group from pimeloyl-ACP methyl ester. nih.govplos.org This cleavage yields pimeloyl-ACP and prevents further elongation by the FAS system. nih.govresearchgate.net The resulting pimeloyl-ACP is then ready to enter the next stage of biotin synthesis, starting with the BioF enzyme. plos.orgresearchgate.net

This methylation-demethylation strategy is a clever biochemical workaround that allows for the synthesis of a dicarboxylic acid using a system evolved for fatty acid production. rsc.orgnih.gov

Table 1: Key Enzymes of the BioC-BioH Pathway

| Enzyme | Gene | Organism Example | Function |

| BioC | bioC | Escherichia coli | O-methyltransferase; methylates malonyl-ACP to initiate the pathway. researchgate.netresearchgate.net |

| FAS II Enzymes | fab genes | Escherichia coli | A suite of enzymes that perform the iterative elongation of the carbon chain. semanticscholar.orgresearchgate.net |

| BioH | bioH | Escherichia coli | Esterase; cleaves the methyl ester from pimeloyl-ACP methyl ester to terminate elongation. nih.govplos.org |

The biotin synthesis pathway in Bacillus subtilis differs significantly from that in E. coli, most notably in its synthesis of the pimelate moiety. nih.gov While B. subtilis has a gene (bioI) for a potential pimelate synthesis enzyme, studies have shown that the bioW gene is essential for biotin production in this organism. nih.govnih.gov Deletion of bioW leads to biotin auxotrophy, indicating its critical role. nih.govnih.gov

The BioW enzyme is a pimeloyl-CoA synthetase (or 6-carboxyhexanoate-CoA ligase). nih.govuni-goettingen.de Its primary function is to activate free pimelic acid by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming pimeloyl-CoA. nih.govgoogle.com This indicates that, unlike in E. coli where the pimelate intermediate is channeled as an ACP thioester, free pimelic acid is a bona fide intermediate in B. subtilis. nih.govnih.gov The pimelic acid itself is believed to originate from the fatty acid synthesis pathway. nih.govnih.gov The resulting pimeloyl-CoA then serves as the substrate for the first enzyme of the ring assembly pathway, BioF. google.com

Table 2: Key Enzyme of the BioW Pathway

| Enzyme | Gene | Organism Example | Function |

| BioW | bioW | Bacillus subtilis | Pimeloyl-CoA synthetase; activates free pimelic acid to pimeloyl-CoA. nih.govuni-goettingen.de |

Found in Bacillus subtilis and other species, the BioI pathway represents another distinct strategy for pimelate synthesis. nih.govnih.gov The key enzyme, BioI, is a cytochrome P450 monooxygenase. nih.govuniprot.org It catalyzes the oxidative cleavage of a C-C bond in long-chain fatty acyl-ACPs to generate pimeloyl-ACP. uniprot.org BioI shows a high affinity for long-chain fatty acids, particularly myristic acid (a C14 fatty acid). uniprot.org

However, the precise role of BioI in B. subtilis is enigmatic. nih.gov Genetic studies have shown that deleting the bioI gene does not result in a biotin deficiency, whereas deleting bioW does. nih.govnih.gov This suggests that under standard laboratory conditions, the BioI pathway is dispensable or redundant. nih.govnih.gov It has been proposed that BioI may function under specific physiological conditions or that its product is not directly usable by the subsequent enzyme in the pathway, BioF. nih.gov

BioZ Pathway: A third major route for pimelate synthesis is found in α-proteobacteria, such as Agrobacterium tumefaciens. nih.gov These organisms lack the genes for the BioC/H and BioI/W pathways and instead utilize a gene called bioZ. nih.govnih.gov The BioZ enzyme is a 3-ketoacyl-ACP synthase III-like enzyme that catalyzes a decarboxylative Claisen condensation. nih.govrepec.org It uses glutaryl-CoA as a primer, which is condensed with malonyl-ACP to form 3-keto-pimeloyl-ACP. nih.govnih.gov This intermediate then enters the fatty acid synthesis (FAS II) pathway for subsequent reduction steps to produce pimeloyl-ACP, the precursor for biotin ring assembly. researchgate.netrepec.org The glutaryl-CoA primer is notably derived from the degradation pathway of L-lysine. researchgate.netnih.gov

BioU Pathway: Research has identified a novel enzyme, BioU, primarily in cyanobacteria. nih.govresearchgate.net Contrary to being part of the initial pimelate synthesis, BioU functions in the later, ring-forming stage of biotin biosynthesis. It acts as a replacement for the canonical BioA enzyme (DAPA synthase). researchgate.net BioU is a unique suicide enzyme that converts 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) by using one of its own lysine (B10760008) residues as the amino donor. researchgate.net

Table 3: Key Enzymes of the BioZ Pathway

| Enzyme | Gene | Organism Example | Function |

| BioZ | bioZ | Agrobacterium tumefaciens | 3-ketoacyl-ACP synthase III-like enzyme; condenses glutaryl-CoA and malonyl-ACP. nih.govrepec.org |

| CaiB | caiB | Agrobacterium tumefaciens | Involved in L-lysine degradation; catalyzes the formation of glutaryl-CoA. nih.gov |

The diversity in pimelate synthesis extends beyond the major pathways, with several enzymes being identified as functional replacements for key components. In the BioC-BioH pathway, the esterase function of BioH can be performed by other, evolutionarily distinct proteins in different bacteria. nih.gov For instance, the bioG gene in organisms like Haemophilus influenzae and the bioK gene in cyanobacteria encode esterases that can functionally replace E. coli BioH in vivo. plos.orgplos.orgnih.gov These enzymes also cleave the methyl ester from pimeloyl-ACP methyl ester to produce pimeloyl-ACP, demonstrating a remarkable case of convergent evolution where different proteins are adapted to catalyze the same crucial reaction. plos.orgnih.gov

Another alternative route involves the degradation of cyclohexanecarboxylate (B1212342) (CHC) in organisms like Rhodopseudomonas palustris, which produces pimeloyl-CoA as an intermediate. researchgate.netresearchgate.net Furthermore, some bacteria possess a bifunctional protein where the BioC and BioG/H domains are fused into a single polypeptide, ensuring the coordinated expression and function of both the methylation and demethylation steps. plos.orgnih.gov

The first committed step in the assembly of the biotin ring structure is catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (AONS), the product of the bioF gene. nih.govnih.gov BioF is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that belongs to the family of acyl-CoA alpha-oxoamine synthases. nih.govnih.govnih.gov It performs a decarboxylative condensation reaction between L-alanine and an activated pimelate substrate. nih.govuniprot.org While BioF can utilize pimeloyl-CoA in vitro, the physiological substrate is believed to be pimeloyl-[acyl-carrier protein] (pimeloyl-ACP). uniprot.orguniprot.org The reaction yields 8-amino-7-oxononanoate (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), releasing CO2 and the acyl carrier protein. uniprot.orguniprot.org

Table 1: Function of 8-amino-7-oxononanoate synthase (BioF)

| Feature | Description |

|---|---|

| Enzyme Name | 8-amino-7-oxononanoate synthase (AONS) |

| Gene | bioF uniprot.orguniprot.org |

| EC Number | 2.3.1.47 nih.govuniprot.org |

| Cofactor | Pyridoxal 5'-phosphate (PLP) nih.govnih.gov |

| Substrates | Pimeloyl-[acyl-carrier protein] (or Pimeloyl-CoA), L-alanine uniprot.org |

| Products | 8-amino-7-oxononanoate (AON) / 7-keto-8-aminopelargonic acid (KAPA), [acyl-carrier protein], CO2 uniprot.org |

| Function | Catalyzes the first step in the assembly of the biotin rings. nih.govresearchgate.net |

The second step in the pathway is the conversion of KAPA to 7,8-diaminopelargonic acid (DAPA). This transamination reaction is catalyzed by adenosylmethionine-8-amino-7-oxononanoate aminotransferase, the product of the bioA gene. nih.govuniprot.orguniprot.org The BioA enzyme is unique among aminotransferases because it utilizes S-adenosyl-L-methionine (SAM) as the amino group donor, a role typically filled by amino acids like glutamate (B1630785). nih.govuniprot.orgwikipedia.org Like BioF, BioA is also a pyridoxal 5'-phosphate (PLP)-dependent enzyme. wikipedia.org The reaction transfers the alpha-amino group from SAM to the keto group of KAPA, producing DAPA. uniprot.org

Table 2: Function of adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA)

| Feature | Description |

|---|---|

| Enzyme Name | Adenosylmethionine-8-amino-7-oxononanoate aminotransferase |

| Gene | bioA uniprot.orguniprot.org |

| EC Number | 2.6.1.62 uniprot.orguniprot.orgwikipedia.org |

| Cofactor | Pyridoxal 5'-phosphate (PLP) wikipedia.org |

| Substrates | 8-amino-7-oxononanoate (KAPA), S-adenosyl-L-methionine (SAM) uniprot.orgwikipedia.org |

| Products | 7,8-diaminopelargonic acid (DAPA), S-adenosyl-4-methylthio-2-oxobutanoate wikipedia.org |

| Function | Catalyzes the amination of KAPA to form DAPA. nih.govnih.gov |

Desthiobiotin synthase, encoded by the bioD gene, catalyzes the formation of 6-(2-Oxoimidazolidin-4-yl)hexanoic acid (desthiobiotin). nih.govebi.ac.uknih.gov This enzyme performs a mechanistically unusual, ATP-dependent carboxylation to form the ureido ring of desthiobiotin. ebi.ac.ukuniprot.org The reaction involves the insertion of a carboxyl group, derived from bicarbonate (CO2), between the N7 and N8 amino groups of DAPA to form the cyclic urea (B33335) structure. ebi.ac.ukuniprot.org The process requires ATP and magnesium ions as cofactors. ebi.ac.ukebi.ac.uk This step represents the completion of the core desthiobiotin molecule. nih.govnih.gov

Table 3: Function of desthiobiotin synthase (BioD)

| Feature | Description |

|---|---|

| Enzyme Name | Desthiobiotin synthase (DTBS) |

| Gene | bioD uniprot.org |

| EC Number | 6.3.3.3 ebi.ac.ukuniprot.org |

| Cofactors | ATP, Mg²⁺ ebi.ac.ukebi.ac.uk |

| Substrates | 7,8-diaminopelargonic acid (DAPA), CO2 (as bicarbonate), ATP ebi.ac.ukuniprot.org |

| Products | This compound (Desthiobiotin), ADP, Phosphate (B84403) uniprot.org |

| Function | Catalyzes the ureido ring closure to form desthiobiotin. ebi.ac.uknih.gov |

The final step in biotin biosynthesis is the conversion of desthiobiotin to biotin, a reaction catalyzed by biotin synthase (BioB). nih.govwikipedia.orguniprot.org BioB is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes. nih.govresearchgate.netresearchgate.net It catalyzes the challenging insertion of a sulfur atom to form the thiophane ring of biotin. nih.govwikipedia.org The enzyme contains two iron-sulfur (Fe-S) clusters: a [4Fe-4S] cluster that reductively cleaves SAM to generate a highly reactive 5'-deoxyadenosyl radical, and an auxiliary cluster that acts as the sulfur donor. nih.govwikipedia.org In the well-studied E. coli enzyme, this auxiliary cluster is a [2Fe-2S] cluster that is sacrificed during the reaction, meaning the enzyme can only perform one catalytic turnover. nih.govwikipedia.org More recent research has identified a novel class of BioB enzymes, primarily in anaerobes, that utilizes a regenerative [4Fe-5S] cluster as the likely sulfur source. acs.org The radical mechanism allows for the cleavage of unactivated C-H bonds at positions C6 and C9 on the desthiobiotin molecule, into which the sulfur atom is inserted. wikipedia.orgresearchgate.net

Table 4: Function of biotin synthase (BioB)

| Feature | Description |

|---|---|

| Enzyme Name | Biotin synthase |

| Gene | bioB uniprot.org |

| EC Number | 2.8.1.6 wikipedia.orguniprot.org |

| Cofactors | Iron-sulfur clusters ([4Fe-4S] and [2Fe-2S] or [4Fe-5S]), S-adenosyl-L-methionine (SAM) nih.govwikipedia.orgacs.org |

| Substrates | This compound (Desthiobiotin), SAM, Fe-S cluster nih.govwikipedia.org |

| Products | Biotin, Methionine, 5'-deoxyadenosine (B1664650) wikipedia.orgresearchgate.net |

| Function | Catalyzes the final sulfur insertion step to convert desthiobiotin to biotin. nih.govuniprot.org |

Interplay with Fatty Acid Synthesis Pathways in this compound Biosynthesis

The synthesis of pimelate, the seven-carbon backbone of biotin, is intrinsically linked to the fatty acid synthesis (FAS) pathway. nih.govillinois.edu In organisms like E. coli, the pimeloyl moiety is not made independently but is assembled by "hijacking" the cell's FAS machinery. illinois.edu This process requires two additional enzymes, BioC and BioH, whose genes are often found within the biotin operon. illinois.edunih.gov

The process begins when the BioC methyltransferase modifies a standard FAS substrate, malonyl-ACP or a similar malonyl-thioester, by methylating its free carboxyl group. illinois.edunih.gov This modification creates a substrate that can be accepted as a primer by the FAS enzymes. illinois.edu The FAS machinery then performs two cycles of elongation, adding two-carbon units in each cycle to create a pimeloyl-ACP methyl ester. illinois.edu At this point, the BioH esterase (a hydrolase) cleaves the methyl ester group, yielding pimeloyl-ACP. illinois.edunih.gov This pimeloyl-ACP is the direct substrate for the first enzyme of the core biotin synthesis pathway, BioF. uniprot.orgnih.gov This integration ensures that the precursor for biotin synthesis is efficiently produced using existing cellular machinery. nih.gov

Regulation of this compound Biosynthesis Genes

The biosynthesis of biotin is an energetically costly process, and therefore, the expression of the bio genes is tightly regulated to match cellular demand. nih.gov In many bacteria, including E. coli, the biosynthetic genes (bioA, bioB, bioF, bioC, and bioD) are clustered in a genetic locus known as the bio operon. nih.govnih.govkhanacademy.org

Regulation of this operon is controlled by the bifunctional protein BirA. nih.govresearchgate.net BirA possesses two distinct functions: it acts as a biotin protein ligase, the enzyme responsible for covalently attaching biotin to its target carboxylase enzymes, and it serves as a transcriptional repressor for the bio operon. nih.govresearchgate.net

The regulatory mechanism does not respond to free biotin directly. Instead, the true co-repressor is biotinoyl-5'-AMP, the activated intermediate of the biotinylation reaction catalyzed by BirA itself. nih.govresearchgate.net

Repression (High Biotin): When biotin levels are sufficient, BirA catalyzes the formation of biotinoyl-5'-AMP. This intermediate promotes the dimerization of BirA, which dramatically increases its affinity for the bio operator DNA sequence. The BirA dimer then binds to the operator, physically blocking RNA polymerase and repressing the transcription of the biosynthetic genes. nih.govresearchgate.net

Derepression (Low Biotin): When biotin is scarce, or when there is a high concentration of unbiotinylated acceptor proteins (like the AccB subunit of acetyl-CoA carboxylase), BirA's ligase activity predominates. nih.govnih.gov It transfers the biotin from the biotinoyl-5'-AMP intermediate to the acceptor proteins. This prevents the accumulation of the biotinoyl-5'-AMP co-repressor, BirA remains in its monomeric state, and it does not bind the operator, thus allowing transcription of the bio operon to proceed. nih.govresearchgate.net This elegant system ensures that the synthesis of desthiobiotin and biotin is responsive not only to the availability of the final product but also to the cellular need for biotinylated enzymes. nih.gov

Transcriptional Control Mechanisms

The expression of genes involved in biotin biosynthesis and transport is tightly regulated to ensure cellular homeostasis, given the high metabolic cost of producing biotin. nih.gov In many bacteria, these genes are organized into operons, such as the bio operon in E. coli. nih.gov Transcriptional control is primarily achieved through repressors that bind to specific DNA sequences in the promoter regions of these operons. The most extensively studied transcriptional repressor is the bifunctional protein BirA. nih.gov However, other regulatory proteins, such as BioQ and BioR, have also been identified in different bacterial species. nih.govnih.gov

In Corynebacterium glutamicum, the TetR-type regulator BioQ acts as a repressor for genes involved in biotin metabolism. nih.gov It binds to a conserved 13-bp palindromic motif, TGAAC-N3-GTTAC, located in the promoter regions of the bio genes. nih.gov Similarly, in some α-proteobacteria, a GntR-type transcription factor called BioR regulates biotin biosynthesis. nih.gov

| Regulator | Organism(s) | Regulator Type | Binding Motif/Target Genes |

| BirA | Escherichia coli, Staphylococcus aureus | Bifunctional (ligase and repressor) | Binds to the bio operator (bioO) |

| BioQ | Corynebacterium glutamicum | TetR-type | Binds to the palindromic motif TGAAC-N3-GTTAC in the promoter regions of bioA, cg2884, bioB, and bioY nih.gov |

| BioR | α-proteobacteria | GntR-type | Binds to a recognition sequence co-localized with biotin biosynthetic genes nih.gov |

Role of Bifunctional Biotin Ligases in Regulation

In many bacteria, the regulation of biotin biosynthesis is intrinsically linked to its utilization through the action of bifunctional biotin protein ligases (BPLs), such as BirA in E. coli. nih.govnih.gov These enzymes have two distinct functions: they act as a biotin ligase, catalyzing the covalent attachment of biotin to its target carboxylase enzymes, and as a transcriptional repressor of the biotin biosynthetic operon. nih.govnih.gov

The regulatory activity of BirA is dependent on the cellular concentration of biotin. In a two-step reaction, BirA first synthesizes biotinoyl-5'-AMP from biotin and ATP. nih.govnih.gov This intermediate, also known as holo-BirA, can then either be used to biotinylate an apo-carboxylase or, when cellular biotin levels are sufficient, it promotes the dimerization of BirA. nih.gov The dimeric holo-BirA has a high affinity for the biotin operator (bioO) sequence in the DNA, leading to the repression of transcription of the bio operon. nih.gov When biotin levels are low, the biotinoyl-5'-AMP is consumed in the biotinylation of carboxylases, preventing the formation of the repressive dimer and allowing for the transcription of the biotin synthesis genes. nih.gov

| Molecule | Function in Regulation |

| BirA | Bifunctional enzyme acting as a biotin protein ligase and a transcriptional repressor. nih.gov |

| Biotinoyl-5'-AMP | Reaction intermediate and corepressor that promotes BirA dimerization. nih.gov |

| Dimeric holo-BirA | The active form that binds to the bioO and represses transcription. nih.gov |

Degradation and Recycling Pathways of this compound

The breakdown and reuse of this compound are crucial for maintaining biotin homeostasis, especially in organisms that cannot synthesize it. wikipedia.org The primary pathways for its catabolism and recycling have been elucidated through studies in both microorganisms and mammals. nih.gov

Enzymatic Release from Biocytin (B1667093) and Biotin-oligopeptides by Biotinidase

During the turnover of biotin-dependent carboxylases, proteolytic degradation results in the formation of biocytin (biotinyl-lysine) and biotin-oligopeptides. wikipedia.orgyoutube.com The enzyme biotinidase is essential for recycling biotin from these degradation products. wikipedia.orgnih.gov Biotinidase catalyzes the hydrolysis of the amide bond between biotin and the lysine residue, releasing free biotin that can be reutilized by holocarboxylase synthetase to attach to new apocarboxylases. wikipedia.orgyoutube.comnih.gov This recycling mechanism is vital for maintaining the pool of available biotin. nih.gov

| Enzyme | Substrate(s) | Product(s) |

| Biotinidase | Biocytin, Biotin-oligopeptides wikipedia.orgnih.gov | Free Biotin, Lysine/oligopeptides youtube.com |

Catabolism by Beta-oxidation of the Valeric Acid Side Chain

One of the main catabolic pathways for biotin involves the β-oxidation of its valeric acid side chain. nih.govresearchgate.net This process is analogous to the breakdown of fatty acids and leads to the sequential shortening of the side chain by two-carbon units. researchgate.netwikipedia.org The primary metabolites formed through this pathway are bisnorbiotin (B46279) and tetranorbiotin. nih.govresearchgate.net Intermediates characteristic of β-oxidation, such as α,β-dehydro, β-hydroxy, and β-keto forms, are also produced. nih.gov The unstable β-keto intermediates can spontaneously decarboxylate to form methyl ketones. nih.gov

| Catabolite | Description |

| Bisnorbiotin | Formed after one round of β-oxidation of the valeric acid side chain. nih.gov |

| Tetranorbiotin | Formed after a second round of β-oxidation. nih.gov |

| Bisnorbiotin methyl ketone | Formed from the spontaneous decarboxylation of β-ketobiotin. nih.gov |

| Tetranorbiotin methyl ketone | Formed from the spontaneous decarboxylation of β-ketobisnorbiotin. nih.gov |

Oxidation of Sulfur in the Heterocyclic Ring

A second major pathway for biotin catabolism involves the oxidation of the sulfur atom within the thiophane ring. nih.govresearchgate.net This reaction, which occurs in the smooth endoplasmic reticulum, is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). nih.govresearchgate.net The oxidation can result in the formation of biotin-l-sulfoxide, biotin-d-sulfoxide, and biotin sulfone. nih.govresearchgate.net These oxidized forms have also been observed in human urine. nih.gov Further metabolism can lead to compounds that have undergone both sulfur oxidation and β-oxidation of the side chain, such as bisnorbiotin sulfone. researchgate.net

| Oxidized Form | Oxidation State of Sulfur |

| Biotin-l-sulfoxide | Sulfoxide (B87167) |

| Biotin-d-sulfoxide | Sulfoxide |

| Biotin sulfone | Sulfone nih.govresearchgate.net |

Molecular Mechanisms of Action of 6 2 Oxoimidazolidin 4 Yl Hexanoic Acid

Role as a Cofactor for Carboxylase Enzymes

Biotin's primary biological function is to act as a covalently bound prosthetic group for biotin-dependent carboxylases. oregonstate.eduresearchgate.net The covalent attachment of biotin (B1667282) to a specific lysine (B10760008) residue on the apoenzyme (the inactive protein part) is catalyzed by holocarboxylase synthetase, resulting in the active holoenzyme. oregonstate.edu These enzymes catalyze the addition of a carboxyl group to various substrates. nih.gov

General Principles of Biotin-dependent Carboxylation Reactions

The two partial reactions are:

Carboxylation of Biotin: At the first active site, the biotin cofactor is carboxylated on its N1' atom. This reaction is catalyzed by the biotin carboxylase (BC) domain and uses ATP and bicarbonate. nih.govannualreviews.orgencyclopedia.pub Enz-biotin + ATP + HCO₃⁻ ⇌ Enz-biotin-CO₂⁻ + ADP + Pi annualreviews.org

Transfer of the Carboxyl Group: The activated carboxyl group is then transferred from carboxybiotin to the specific substrate at the second active site. This step is catalyzed by the carboxyltransferase (CT) domain. capes.gov.brnih.govencyclopedia.pub Enz-biotin-CO₂⁻ + Substrate ⇌ Enz-biotin + Substrate-CO₂⁻ annualreviews.org

These two active sites are connected by the biotin carboxyl carrier protein (BCCP), to which the biotin is attached via a long, flexible lysine side chain. nih.govnih.gov This "swinging arm" allows the biotin to shuttle the carboxyl group between the BC and CT active sites. nih.govcapes.gov.br

Mechanisms of CO2 Transfer and Carboxyphosphate (B1215591) Intermediate Formation

While carbon dioxide (CO2) is the species ultimately added to the substrate, biotin-dependent enzymes utilize the more abundant bicarbonate (HCO3−) as the initial carbon source. annualreviews.org The carboxylation of biotin is not a direct reaction with bicarbonate. Instead, it proceeds through the formation of a highly reactive intermediate, carboxyphosphate. nih.govannualreviews.orgnih.gov

The mechanism involves the activation of bicarbonate by ATP at the biotin carboxylase active site. annualreviews.orgnih.gov A key question in the field was whether ATP activates bicarbonate (forming carboxyphosphate) or biotin (forming O-phosphobiotin). nih.gov Evidence strongly supports the former, where a nucleophilic attack from a bicarbonate oxygen atom on the γ-phosphate of ATP leads to the formation of carboxyphosphate and ADP. nih.govnih.govasm.org This carboxyphosphate intermediate is unstable. nih.gov The carboxyl group is then transferred to the N1' nitrogen of the biotin ring. asm.orgnih.gov This can occur either through a direct attack of the biotin enolate on carboxyphosphate or after the intermediate decomposes within the active site to form CO2 and inorganic phosphate (B84403) (Pi). asm.orgnih.gov

ATP-dependent Biotin Carboxylation by Biotin Carboxylase

The first half-reaction, the carboxylation of biotin, is catalyzed by the biotin carboxylase (BC) domain or subunit of the enzyme complex. nih.govwikipedia.orgtaylorandfrancis.com This process is critically dependent on ATP and requires the presence of magnesium ions (Mg2+), which are essential for catalytic activity. nih.govannualreviews.org

The reaction at the BC active site proceeds as follows:

Substrate Binding: ATP and bicarbonate bind within the BC active site. The binding of ATP induces a significant conformational change, often described as a hinge motion, where a flexible domain closes over the active site to shield the reaction from the solvent. wikipedia.orgacs.org

Activation of Bicarbonate: A conserved glutamate (B1630785) residue within the active site is thought to act as a base, deprotonating bicarbonate to facilitate its nucleophilic attack on ATP, forming the carboxyphosphate intermediate. asm.orgwikipedia.org

Carboxylation of Biotin: The resulting inorganic phosphate (PO4³⁻) is proposed to act as a base, abstracting a proton from the ureido ring of biotin. asm.orgwikipedia.org This generates a nucleophilic biotin enolate that attacks the carboxyl group of the carboxyphosphate intermediate (or the derived CO2), resulting in the formation of carboxybiotin. wikipedia.orgyoutube.com

This entire sequence is powered by the hydrolysis of one molecule of ATP to ADP and Pi. annualreviews.org The now-carboxylated biotin, still attached to its swinging arm, moves to the carboxyltransferase active site for the second half-reaction. nih.gov

Identification and Characterization of Biotin-dependent Carboxylases

Biotin-dependent carboxylases are ubiquitous in nature, found in organisms from bacteria to mammals, where they participate in essential metabolic pathways. researchgate.netnih.govnih.gov In mammals, five such enzymes have been identified: Acetyl-CoA carboxylase 1 (ACC1), Acetyl-CoA carboxylase 2 (ACC2), Pyruvate (B1213749) carboxylase (PC), Propionyl-CoA carboxylase (PCC), and 3-methylcrotonyl-CoA carboxylase (MCC). researchgate.netnih.govresearchgate.net These enzymes can be classified based on the substrate they carboxylate, a specificity determined by their distinct carboxyltransferase (CT) domains. nih.gov

| Mammalian Biotin-Dependent Carboxylases | Primary Metabolic Pathway |

| Acetyl-CoA Carboxylase 1 (ACC1) | Fatty Acid Synthesis nih.gov |

| Acetyl-CoA Carboxylase 2 (ACC2) | Regulation of Fatty Acid Oxidation nih.gov |

| Pyruvate Carboxylase (PC) | Gluconeogenesis, Anaplerosis capes.gov.brnih.gov |

| Propionyl-CoA Carboxylase (PCC) | Amino Acid & Odd-Chain Fatty Acid Catabolism nih.govnih.gov |

| 3-Methylcrotonyl-CoA Carboxylase (MCC) | Leucine Catabolism nih.govnih.gov |

This table summarizes the major biotin-dependent carboxylases identified in mammals and their primary metabolic functions.

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. wikipedia.org This reaction is the committed and rate-limiting step in fatty acid biosynthesis. nih.gov In mammals, two principal isoforms exist, ACC1 and ACC2, which have distinct tissue distributions and cellular functions. wikipedia.orgcreative-enzymes.com

ACC1 is primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. wikipedia.orgnih.gov The malonyl-CoA it produces is used by fatty acid synthase for the synthesis of new fatty acids. nih.govresearchgate.net

ACC2 is found on the outer mitochondrial membrane, particularly in oxidative tissues like the heart and skeletal muscle. wikipedia.orgnih.gov The malonyl-CoA generated by ACC2 acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme that transports fatty acids into the mitochondria for beta-oxidation. researchgate.netpatsnap.com By inhibiting CPT1, ACC2 effectively blocks fatty acid breakdown. patsnap.com

Therefore, the two isoforms have complementary roles: ACC1 promotes fatty acid synthesis, while ACC2 inhibits fatty acid oxidation. nih.govwikipedia.org

| Feature | Acetyl-CoA Carboxylase 1 (ACC1) | Acetyl-CoA Carboxylase 2 (ACC2) |

| Gene | ACACA wikipedia.org | ACACB wikipedia.org |

| Cellular Location | Cytosol nih.gov | Outer Mitochondrial Membrane nih.gov |

| Primary Tissues | Liver, Adipose Tissue (lipogenic) wikipedia.orgnih.gov | Heart, Skeletal Muscle (oxidative) wikipedia.orgnih.gov |

| Primary Function | Provides malonyl-CoA for fatty acid synthesis researchgate.net | Regulates (inhibits) fatty acid oxidation researchgate.netpatsnap.com |

| Metabolic Impact | Promotes lipogenesis nih.gov | Inhibits β-oxidation patsnap.com |

This table provides a comparative overview of the key characteristics and functions of ACC1 and ACC2.

Pyruvate carboxylase (PC) is a crucial biotin-dependent enzyme found in the mitochondria of various organisms, including mammals. capes.gov.brnih.govwikipedia.org It catalyzes the physiologically irreversible carboxylation of pyruvate to form oxaloacetate (OAA), a key intermediate in the tricarboxylic acid (TCA) cycle. nih.govnih.govwikipedia.org

The reaction requires ATP hydrolysis: Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi capes.gov.br

PC plays two major roles in metabolism:

Anaplerosis: It performs a vital anaplerotic function by replenishing TCA cycle intermediates that are withdrawn for various biosynthetic pathways, such as the synthesis of amino acids or fatty acids. capes.gov.brnih.govnih.gov

Gluconeogenesis: In the liver and kidneys, the oxaloacetate produced by PC is a primary precursor for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources. nih.govwikipedia.org

The enzyme is a tetramer, with each subunit containing the biotin prosthetic group. capes.gov.brnih.gov The activity of pyruvate carboxylase is highly dependent on the allosteric activator acetyl-CoA, which signals a state of energy abundance and promotes the conversion of pyruvate to oxaloacetate for either energy storage (via gluconeogenesis) or biosynthesis. capes.gov.brnih.gov

| Feature | Pyruvate Carboxylase (PC) |

| Gene | PC wikipedia.org |

| Cellular Location | Mitochondria nih.gov |

| Reaction Catalyzed | Pyruvate to Oxaloacetate nih.govwikipedia.org |

| Key Functions | Anaplerosis (replenishing TCA cycle), Gluconeogenesis capes.gov.brnih.gov |

| Structure | Tetramer capes.gov.brnih.gov |

| Regulation | Allosterically activated by Acetyl-CoA capes.gov.brnih.gov |

This table summarizes the main properties and metabolic roles of Pyruvate Carboxylase.

Propionyl-CoA Carboxylase

Propionyl-CoA Carboxylase (PCC) is a mitochondrial enzyme that is critically dependent on a biotin cofactor. wikipedia.orgnih.gov It catalyzes the carboxylation of propionyl-CoA to form D-methylmalonyl-CoA. columbia.edudoccheck.com This reaction is a vital step in the metabolic pathways of several branched-chain amino acids (isoleucine, valine, methionine, and threonine), odd-chain fatty acids, and cholesterol. wikipedia.orgcolumbia.edu The product, methylmalonyl-CoA, is subsequently converted to succinyl-CoA, which can then enter the Krebs cycle. wikipedia.org PCC is a large, complex enzyme, typically a heterododecamer composed of α and β subunits. nih.govdoccheck.com The α subunit contains the biotin carboxylase (BC) domain and the biotin carboxyl carrier protein (BCCP) domain, which covalently binds the biotin cofactor derived from precursors like 6-(2-Oxoimidazolidin-4-yl)hexanoic acid. wikipedia.orgnih.gov

| Feature | Description |

| Enzyme | Propionyl-CoA Carboxylase (PCC) |

| Function | Catalyzes the conversion of Propionyl-CoA to Methylmalonyl-CoA. columbia.edu |

| Metabolic Role | Catabolism of branched-chain amino acids, odd-chain fatty acids, cholesterol. wikipedia.orgcolumbia.edu |

| Cofactor | Biotin. wikipedia.orgnih.gov |

| Structure | Heterododecamer (α6β6) of approximately 750 kDa. nih.govcolumbia.edu |

3-Methylcrotonyl-CoA Carboxylase

3-Methylcrotonyl-CoA Carboxylase (MCC) is another mitochondrial enzyme that requires biotin to function. wikipedia.orgcolumbia.edu It plays an essential role in the catabolism of the essential amino acid leucine, specifically catalyzing the carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. wikipedia.orgjci.org Structurally similar to PCC, the MCC holoenzyme is also a heterododecamer (α6β6). wikipedia.orgcolumbia.edu The larger α subunit covalently binds biotin and contains the biotin carboxylase activity, while the smaller β subunit possesses the carboxyltransferase activity. columbia.edujci.org The function of MCC is entirely dependent on the availability of biotin, underscoring the importance of its precursor, this compound. nih.gov Deficiencies in MCC activity lead to an inherited metabolic disorder known as 3-methylcrotonylglycinuria. columbia.edu

| Feature | Description |

| Enzyme | 3-Methylcrotonyl-CoA Carboxylase (MCC) |

| Function | Catalyzes the carboxylation of 3-Methylcrotonyl-CoA to 3-Methylglutaconyl-CoA. wikipedia.orgjci.org |

| Metabolic Role | Essential step in the catabolism of leucine. columbia.edujci.org |

| Cofactor | Biotin. wikipedia.orgcolumbia.edu |

| Structure | Heterododecamer (α6β6) of approximately 750 kDa. columbia.edu |

| Feature | Description |

| Enzyme | Geranyl-CoA Carboxylase (GCC) |

| Function | Catalyzes the carboxylation of Geranoyl-CoA. wikipedia.org |

| Metabolic Role | Metabolism of terpenoids. nih.govcolumbia.edu |

| Cofactor | Biotin. wikipedia.org |

| Substrates | ATP, geranoyl-CoA, HCO3-. wikipedia.org |

Urea (B33335) Amidolyase/Carboxylase

In certain fungi and bacteria, the breakdown of urea is managed by a biotin-dependent enzyme called urea amidolyase (UAL). nih.govnih.gov This enzyme catalyzes an ATP-dependent cleavage of urea into ammonia (B1221849) and carbon dioxide in a two-step process. nih.govproquest.com The first step is catalyzed by the urea carboxylase (UC) component, which is biotin-dependent. nih.govnih.gov UC transfers a carboxyl group from bicarbonate to urea, forming an intermediate called allophanate (B1242929). nih.gov This carboxylation step requires a tethered biotin cofactor to be carboxylated by the biotin carboxylase (BC) domain before transferring the carboxyl group in the carboxyltransferase (CT) domain. nih.gov The second step involves the hydrolysis of allophanate by an allophanate hydrolase. nih.gov The essential role of biotin in the initial carboxylation of urea demonstrates the importance of its precursor, this compound, for nitrogen utilization in these organisms. nih.gov

| Feature | Description |

| Enzyme | Urea Amidolyase (UAL), containing Urea Carboxylase (UC) |

| Function | Catalyzes the ATP-dependent breakdown of urea to NH3 and CO2. nih.gov |

| Metabolic Role | Urea utilization as a nitrogen source. nih.gov |

| Cofactor | Biotin (for the Urea Carboxylase component). nih.govnih.gov |

| Mechanism | Two-step reaction involving carboxylation of urea to allophanate, followed by hydrolysis. nih.gov |

Non-Carboxylase Roles of this compound

The significance of this compound extends beyond carboxylase activity through its conversion to biotin. Biotin has emerged as a key molecule in epigenetic regulation and cell signaling, influencing chromatin structure and the expression of a multitude of genes. nih.govnih.govnih.gov

Histone Biotinylation and its Implications for Chromatin Structure and Gene Expression

Histone biotinylation is a rare but significant post-translational modification where biotin is covalently attached to specific lysine residues in histone proteins, the core components of chromatin. nih.govnih.govnih.gov This process is catalyzed by the enzyme holocarboxylase synthetase (HCS) and is reversible by biotinidase. nih.govnih.govplos.org The attachment of biotin to histones, particularly H2A, H3, and H4, can alter chromatin structure. nih.govnih.gov For instance, the biotinylation of lysine 12 on histone H4 (K12Bio-H4) has been shown to increase the length of DNA wrapped around the histone core, which is predicted to stabilize the nucleosome and prevent its unwrapping. plos.org This structural change is associated with the repression of gene transcription and the silencing of genes and transposable elements. nih.govplos.orgresearchgate.net Therefore, the availability of biotin, synthesized from this compound, is a factor in maintaining genome stability and regulating gene expression through epigenetic mechanisms. nih.gov

| Aspect | Details |

| Process | Covalent attachment of biotin to lysine residues of histone proteins. nih.govnih.gov |

| Enzymes | Catalyzed by Holocarboxylase Synthetase (HCS); reversed by Biotinidase. nih.govplos.org |

| Affected Histones | H2A, H3, H4. nih.gov |

| Identified Sites | H4 (K8, K12), H3 (K4, K9, K18), H2A (K9, K13, K125, K127, K129). nih.gov |

| Functional Role | Gene silencing, response to DNA damage, cell proliferation, repression of transposable elements. nih.govplos.orgresearchgate.net |

| Structural Impact | Increases length of DNA wrapped around histone core, stabilizing the nucleosome. plos.org |

Modulation of Cellular Signaling Pathways and Transcription Factors

Beyond its role in epigenetics, biotin modulates cellular signaling cascades and the activity of transcription factors. nih.govmdpi.com The supply of biotin can influence the activity of key signaling molecules such as nuclear factor-kappaB (NF-κB) and the transcription factors Sp1 and Sp3. nih.gov Biotin deficiency can lead to the nuclear translocation of NF-κB, a key regulator of inflammatory responses. nih.gov Furthermore, the active form of biotin, biotinyl-AMP, is thought to act as an intracellular signaling molecule. nih.govmdpi.com Studies have identified over 2000 human genes whose expression is dependent on biotin status. nih.govnih.gov These genes are involved in a wide array of cellular functions, including immune response, glucose metabolism, and cellular homeostasis. nih.goveurekaselect.com This regulation occurs at the transcriptional and post-transcriptional levels, demonstrating that biotin, and by extension its precursor this compound, has a profound and wide-reaching impact on the control of gene expression. nih.govnih.gov

| Regulatory Target | Effect of Biotin |

| Transcription Factors | Modulates activity of NF-κB, Sp1, and Sp3. nih.gov |

| Gene Expression | Regulates expression of over 2000 genes. nih.govnih.gov |

| Signaling Molecules | Biotinyl-AMP may act as an intracellular signal. nih.govmdpi.com |

| Affected Processes | Immune response, glucose metabolism, cell signaling, cell proliferation. nih.govnih.govmdpi.com |

Involvement in Cell Proliferation and DNA Repair Mechanisms

The molecular mechanisms through which this compound, also known as dethiobiotin (B101835), influences cellular processes are multifaceted, with evidence suggesting its participation in the intricate regulation of cell proliferation and potential interactions with DNA repair pathways. While direct and extensive research on the specific actions of this compound is still emerging, its structural similarity to biotin and the biological activities of related imidazolidinone derivatives provide significant insights into its potential roles.

Role in Cell Proliferation

This compound is classified as a mitogen, a substance that promotes mitosis and lymphocyte transformation nih.gov. This classification inherently links the compound to the stimulation of cell proliferation. The mechanism is thought to be related to its status as a biotin analog. Biotin, an essential B vitamin, is crucial for cell growth, and its deficiency has been demonstrated to decrease the rate of cell proliferation nih.govnebraska.edu. Studies have shown that in human choriocarcinoma cells, biotin deficiency leads to a significant reduction in thymidine (B127349) uptake, a marker for DNA synthesis and cell proliferation nih.gov. It is hypothesized that this compound may interact with biotin-dependent pathways to influence cell cycle progression.

Furthermore, the core structure of this compound, the imidazolidinone ring, is a key feature in various synthetic compounds that have been investigated for their anti-proliferative and anticancer properties. Research into derivatives of 2-thioxoimidazolidin-4-one, a related chemical structure, has revealed significant cytotoxic activity against several cancer cell lines. These derivatives have been shown to induce cell cycle arrest, thereby inhibiting tumor growth mdpi.com. For instance, certain pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives have demonstrated the ability to reduce DNA content at various stages of the cell cycle, leading to the arrest of cancer cell growth mdpi.com.

The anti-proliferative activity of various imidazolidinone derivatives has been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit 50% of a biological process, are a common measure of cytotoxic potential. The following table summarizes the IC₅₀ values for several 2-thioxoimidazolidin-4-one derivatives against different cancer cell lines.

| Compound Derivative | Cell Line | IC₅₀ (µg/mL) | Reference |

| 4-Oxo-imidazolidin-2-thione derivative 5 | MCF-7 (Breast Cancer) | 9.45 | scialert.net |

| 4-Oxo-imidazolidin-2-thione derivative 6 | MCF-7 (Breast Cancer) | 11.1 | scialert.net |

| 2-Thioxoimidazolidin-4-one derivative 14 | HePG-2 (Liver Cancer) | 2.33 | nih.gov |

| 2-Thioxoimidazolidin-4-one derivative 5 | MCF-7 (Breast Cancer) | 3.98 | nih.gov |

Interaction with DNA Repair Mechanisms

The involvement of this compound in DNA repair is less direct and more inferential, primarily based on its utility in biochemical assays that probe DNA-protein interactions and the activities of its structural analogs. As a biotin analog, dethiobiotin is widely used in laboratory settings for the affinity-based purification of proteins, including those involved in DNA repair genelink.com. Its reversible binding to streptavidin allows for the gentle isolation of DNA-binding proteins from cellular extracts, facilitating the study of their functions in DNA metabolism and repair genelink.cominterchim.fr.

Moreover, some derivatives of the core imidazolidinone structure have been found to interfere with DNA repair mechanisms in cancer cells mdpi.com. By disrupting these repair pathways, the compounds can lead to an accumulation of DNA damage, which in turn can trigger apoptosis or programmed cell death mdpi.com. This mode of action is a key strategy in the development of novel anticancer agents. While these findings pertain to derivatives and not to this compound itself, they highlight a potential area for future investigation into the biological activities of this compound.

Enzymatic Biotinylation and Protein Interactions of 6 2 Oxoimidazolidin 4 Yl Hexanoic Acid

Mechanism of Covalent Attachment to Apoproteins

The covalent attachment of biotin (B1667282) to apoproteins (proteins lacking their prosthetic group) is a vital post-translational modification catalyzed by a specific class of enzymes known as biotin ligases. This process is fundamental for activating biotin-dependent carboxylases, which are essential for various metabolic pathways. nih.gov The attachment is a two-step, ATP-dependent reaction that ensures the precise and stable integration of biotin into the target protein. nih.govnih.gov

In eukaryotes, the enzyme responsible for attaching biotin to apocarboxylases is Holocarboxylase Synthetase (HCS). nih.gov HCS is essential for the proper function of the body's five biotin-dependent carboxylases, which play critical roles in the metabolism of carbohydrates, fats, and proteins. wikipedia.orgthinkgenetic.org The enzyme ensures the activation of these carboxylases by covalently linking biotin to a specific lysine (B10760008) residue within their structure. nih.govnih.gov

The mechanism of HCS activity is a two-step, ATP-dependent process:

Activation of Biotin: HCS first catalyzes the synthesis of an activated intermediate, biotinyl-5'-AMP (B-AMP), from biotin and ATP. nih.govnih.gov

Transfer to Apoprotein: The biotinyl moiety is then transferred from the B-AMP intermediate to a highly conserved lysine residue on the apocarboxylase, releasing AMP. nih.govnih.gov

Beyond its metabolic role, HCS is also thought to be involved in gene regulation by attaching biotin to histones, the proteins that structure DNA within the nucleus. wikipedia.org Genetic mutations in the HLCS gene reduce the enzyme's ability to bind biotin to carboxylases, leading to a rare metabolic disorder known as holocarboxylase synthetase deficiency. wikipedia.orgorpha.netmedlineplus.gov

In prokaryotes such as Escherichia coli, the analogous enzyme is Biotin Protein Ligase (BirA). bpsbioscience.comnih.gov BirA is a bifunctional protein; it not only catalyzes the biotinylation of its target protein but also acts as a transcriptional repressor for the biotin operon, which controls the synthesis of biotin. bpsbioscience.comebi.ac.ukmclab.com

The enzymatic function of BirA mirrors that of HCS, involving an ATP-dependent, two-step reaction to form biotinyl-5'-adenylate before transferring biotin to its acceptor protein. bpsbioscience.com BirA exhibits remarkable specificity. In E. coli, it recognizes and biotinylates only a single native protein, the Biotin Carboxyl Carrier Protein (BCCP). bpsbioscience.comnih.gov This specificity is conferred by BirA's ability to recognize a specific amino acid sequence on its target. bpsbioscience.com

This high degree of specificity has been exploited in biotechnology. Researchers have developed short peptide sequences, such as the 15-amino-acid AviTag, that are recognized and efficiently biotinylated by BirA. bpsbioscience.comnih.gov Fusing the AviTag to a protein of interest allows for highly specific, site-directed biotinylation in a controlled manner, a technique widely used for protein labeling, purification, and functional studies. ox.ac.uknih.gov

Table 1: Comparison of Holocarboxylase Synthetase (HCS) and Biotin Protein Ligase (BirA)

| Feature | Holocarboxylase Synthetase (HCS) | Biotin Protein Ligase (BirA) |

| Organism | Eukaryotes (e.g., humans) nih.gov | Prokaryotes (e.g., E. coli) bpsbioscience.com |

| Primary Function | Covalently attaches biotin to apocarboxylases. nih.govwikipedia.org | Catalyzes biotinylation and represses the biotin operon. bpsbioscience.comebi.ac.uk |

| Natural Substrate(s) | Five biotin-dependent carboxylases. nih.govnih.gov | Biotin Carboxyl Carrier Protein (BCCP). bpsbioscience.comnih.gov |

| Reaction Mechanism | Two-step, ATP-dependent reaction. nih.gov | Two-step, ATP-dependent reaction. bpsbioscience.com |

| Intermediate | Biotinyl-5'-AMP (B-AMP). nih.govnih.gov | Biotinyl-5'-AMP (bio-5'-AMP). nih.govebi.ac.uk |

| Biotechnological Use | Primarily studied in the context of metabolic disease. orpha.net | Widely used for site-specific protein biotinylation via tags like AviTag. bpsbioscience.comox.ac.uk |

The formation of biotinyl-5'-AMP (B-AMP) is the crucial first step in the enzymatic biotinylation reaction catalyzed by both HCS and BirA. nih.govnih.gov This activated intermediate is synthesized through the condensation of biotin and adenosine (B11128) triphosphate (ATP). nih.gov In this reaction, the carboxylate group of biotin attacks the α-phosphate of ATP, leading to the formation of the mixed anhydride (B1165640) B-AMP and the release of pyrophosphate. nih.govebi.ac.uk

Biotinylation Techniques in Molecular Biology and Biochemistry Research

Biotinylation is a cornerstone technique in molecular biology, enabling the study of protein interactions, localization, and purification. alfa-chemistry.com While enzymatic biotinylation provides unparalleled specificity, chemical methods offer an alternative for labeling proteins that may lack a suitable recognition sequence for enzymes like BirA.

Chemical biotinylation involves the use of biotin derivatives that have been modified to include a reactive group. thermofisher.com These reagents can target various functional groups on proteins, such as primary amines, sulfhydryls, and carboxyls, allowing for versatile labeling strategies. gbiosciences.comthermofisher.com

The most common targets for chemical biotinylation are primary amines (-NH₂), which are abundant in proteins at the N-terminus and on the side chains of lysine residues. thermofisher.comthermofisher.com Reagents designed to react with these groups are a popular choice for general protein labeling.

The most widely used class of amine-reactive biotinylation reagents features an N-hydroxysuccinimide (NHS) ester. thermofisher.comthermofisher.com

Reaction: NHS-activated biotin reacts efficiently with primary amines under neutral to slightly alkaline conditions (pH 7–9) to form a stable and covalent amide bond. thermofisher.com

Solubility: These reagents are available in two main forms. Standard NHS esters are water-insoluble and must first be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture. thermofisher.comthermofisher.com In contrast, sulfo-NHS esters contain a sulfonate group that renders them water-soluble, allowing for direct use in aqueous buffers and making them ideal for labeling cell-surface proteins, as they cannot readily permeate the cell membrane. thermofisher.comgbiosciences.com

While highly effective, it has been noted that under certain conditions, NHS esters can exhibit side reactions with other amino acid residues, including serine, tyrosine, and arginine. nih.gov

Table 2: Common Amine-Reactive Biotinylation Reagents

| Reagent Type | Reactive Group | Target | Key Characteristics |

| NHS Ester Biotin | N-hydroxysuccinimide (NHS) ester sigmaaldrich.com | Primary amines (Lysine, N-terminus) thermofisher.comthermofisher.com | Water-insoluble; requires organic solvent (e.g., DMSO, DMF). thermofisher.com Reacts at pH 7-9 to form stable amide bonds. thermofisher.com |

| Sulfo-NHS Ester Biotin | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester gbiosciences.com | Primary amines (Lysine, N-terminus) gbiosciences.com | Water-soluble; ideal for aqueous reactions. gbiosciences.com Membrane-impermeable, making it suitable for cell-surface labeling. gbiosciences.comthermofisher.com |

Enzymatic Biotinylation for Site-Specific Labeling

Enzymatic biotinylation offers a highly specific alternative to chemical methods, allowing for the attachment of biotin to a precise location within a protein. sigmaaldrich.com This is particularly advantageous for applications where the orientation of the biotin tag is critical or when chemical modifications might interfere with protein function. sigmaaldrich.com

The most widely used enzymatic biotinylation system involves the E. coli biotin ligase, BirA, and a specific recognition sequence known as the AviTag or Acceptor Peptide (AP). nih.govcaymanchem.com The AviTag is a 15-amino-acid peptide (GLNDIFEAQKIEWHE) that can be genetically fused to the N-terminus, C-terminus, or within an exposed loop of a target protein. nih.govcaymanchem.com BirA specifically recognizes the AviTag and catalyzes the covalent attachment of a single biotin molecule to the lysine residue within this sequence. nih.gov This reaction is highly efficient and can be performed both in vitro on purified proteins and in vivo by co-expressing the AviTag-fused protein with BirA. caymanchem.comalfa-chemistry.com

While the natural substrate for BirA is the much larger Biotin Carboxyl Carrier Protein (BCCP), the development of the shorter AviTag has greatly expanded the utility of this system for site-specific protein modification. nih.gov

The BirA-mediated biotinylation reaction is a two-step, ATP-dependent process. sigmaaldrich.comjst.go.jp In the first step, BirA binds to biotin and ATP to form an activated intermediate, biotinyl-5'-AMP. jst.go.jppharmaffiliates.com In the second step, this activated biotin is transferred to the epsilon-amino group of the specific lysine residue within the AviTag, forming a stable amide bond. sigmaaldrich.comjst.go.jp The specificity of this reaction is stringent, ensuring that biotin is only attached at the desired site. sigmaaldrich.com

Mutant forms of BirA, such as BirA*, have been developed for proximity-dependent biotinylation applications like BioID. These mutants have a reduced affinity for biotin and release the reactive biotinyl-5'-AMP intermediate, which can then biotinylate lysine residues on nearby proteins. pharmaffiliates.com

Universal Surface Biotinylation (USB) for Cell Labeling

Universal Surface Biotinylation (USB) is a technique developed for the labeling of cell surfaces for applications such as single-cell RNA sequencing (scRNA-seq) multiplexing. This method overcomes the limitations of antibody-based labeling, which requires the presence of specific cell surface antigens.

The USB method utilizes an N-hydroxysuccinimide (NHS)-ester derivative of biotin, such as S-NHS-biotin, to universally label proteins on the cell surface. The NHS ester reacts with primary amine groups (-NH2) found in the side chains of lysine residues and at the N-termini of proteins, which are abundantly present on the cell surface. This allows for the biotinylation of virtually any cell type, regardless of its specific surface protein expression profile. The biotinylated cells can then be labeled with streptavidin conjugated to a DNA "hashtag," enabling the pooling and subsequent deconvolution of multiple samples in a single scRNA-seq experiment. Studies have shown that the USB procedure has minimal adverse effects on the transcriptome of the labeled cells.

Synthetic Methodologies and Chemical Modifications of 6 2 Oxoimidazolidin 4 Yl Hexanoic Acid

Total Chemical Synthesis Approaches for 6-(2-Oxoimidazolidin-4-yl)hexanoic acid

The total synthesis of this compound (D-desthiobiotin) can be achieved through various routes, often inspired by its biosynthetic pathway. These methods build the molecule from simpler, achiral precursors, establishing the core imidazolidinone structure and the valeric acid side chain.

Classical approaches to synthesizing D-desthiobiotin often mirror the steps observed in its natural biosynthesis. In microorganisms like Escherichia coli, the synthesis proceeds through a well-defined pathway starting from pimelic acid. asm.org This biosynthetic sequence provides a logical framework for chemical synthesis.

A key intermediate in the biosynthesis is 7,8-diaminopelargonic acid (DAP). asm.orgasm.org The established biosynthetic pathway is as follows: Pimelic acid → 7-oxo-8-aminopelargonic acid → 7,8-diaminopelargonic acid (DAP) → D-desthiobiotin → Biotin (B1667282) asm.org

Chemical syntheses can adapt these transformations. For instance, a classical multi-step synthesis can be designed starting from a pimelic acid derivative. The introduction of amino groups and subsequent cyclization are critical steps. An early and simple synthesis for the racemic form, dl-desthiobiotin, was developed by Duschinsky and Dolan, providing a foundational route to the core structure. acs.org

The process involves building the molecule step-by-step, controlling the introduction of functional groups to eventually form the final structure.

More complex synthetic strategies involve the use of protecting groups and controlled ring-forming and ring-breaking reactions to achieve the desired stereochemistry and structure.

Debenzylation: In many syntheses of biotin and its analogs, benzyl (B1604629) groups are used to protect nitrogen atoms within the heterocyclic ring. A subsequent debenzylation step is therefore crucial. For instance, in the synthesis of biotin, an intermediate like dibenzyl biotin requires the removal of these benzyl groups. A patented method describes the use of 70% to 80% sulfuric acid for this debenzylation, which is advantageous over harsher reagents like hydrobromic acid as it proceeds at lower temperatures (105-125 °C) with shorter reaction times (2-4 hours) and avoids the formation of tear-inducing substances. google.com This strategy is directly applicable to the synthesis of related imidazolidinone structures.

Ring-Closure: The final and defining step in many syntheses of this compound is the formation of the imidazolidinone ring. This is typically achieved through a ring-closure reaction of a diamine precursor. In the biosynthetic pathway, the conversion of 7,8-diaminopelargonic acid (DAP) into desthiobiotin represents this critical cyclization step, where the two amino groups react with a carbonyl source (derived from CO2) to form the cyclic urea (B33335) structure. asm.orgasm.org Chemical syntheses often employ reagents like phosgene, carbonyldiimidazole (CDI), or their equivalents to facilitate this intramolecular cyclization of a corresponding diamine precursor.

Ring-Opening: While less common in the forward synthesis of the core structure, ring-opening strategies are fundamental to creating functionalized derivatives. nih.govacs.org For example, the imidazolidinone ring can be opened under specific conditions to allow for modification, followed by a subsequent re-closure. Such strategies offer pathways to derivatives that might be inaccessible through direct functionalization. nih.govresearchgate.net

Synthesis of Functionalized this compound Derivatives

The true utility of this compound in modern science comes from its derivatization, which allows it to be used as a versatile tool for labeling, detection, and isolation of biomolecules. nih.gov

Solid-phase synthesis offers a highly efficient and simplified method for preparing derivatives of biotin and desthiobiotin. nih.govnih.gov This technique attaches the initial molecule to a solid resin support and subsequent chemical reactions are carried out in a stepwise manner. This approach eliminates the need for purification of intermediates and typically results in high-purity final products with good yields. nih.govnih.gov

A common strategy is the use of Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry. For example, a derivative like biotin-aminocaproic acid-lysine (BAL) was synthesized on a 2-chlorotrityl chloride (2-CTC) polystyrene resin. nih.gov The synthesis involves:

Anchoring the first amino acid (e.g., Fmoc-Lys(Boc)-OH) to the resin.

Sequentially coupling additional building blocks (e.g., Fmoc-aminocaproic acid) and finally biotin.

Cleaving the final, purified product from the resin. nih.gov

This modular approach allows for the easy insertion of spacers and other functional units to create a library of derivatives. gulbenkian.pt

| Synthesis Step | Reagents/Conditions | Purpose | Reference |

| Resin Activation | 2-CTC Polystyrene Resin | Solid support for synthesis. | nih.gov |

| Amino Acid Coupling | Fmoc-Lys(Boc)-OH, Fmoc-Aca-OH | Building the linker arm. | nih.gov |

| Biotin Coupling | Biotin, HOBt, DIC in DMF/DMSO | Attaching the biotin moiety. | nih.gov |

| Cleavage | TFA/H₂O/ethanedithiol/TIS | Releasing the final product from the resin. | nih.gov |

While most biotin derivatives are functionalized via the valeric acid side chain, modification at the N-1' position of the imidazolidinone ring offers a powerful alternative. This strategy keeps the carboxylic acid group free, which is essential for applications where the derivative must be covalently attached to a target protein via enzymatic processes. nih.gov

Syntheses for N-1' functionalized derivatives have been developed for both liquid and solid-phase methods. nih.gov Although modification at this position can lead to a decrease in binding affinity for avidin (B1170675) (by approximately two orders of magnitude), the resulting affinity remains exceptionally high (in the picomolar range, ~10⁻¹² M), preserving its utility for most applications. nih.gov This approach expands the toolkit for creating novel biotin-based probes and reagents. nih.govresearchgate.net

To be effective as a labeling reagent, this compound is often attached to biomolecules via chemical linkers. The choice of linker is critical for solubility, steric hindrance, and the specific conjugation chemistry employed.

Polyethylene Glycol (PEG) Linkers: PEG spacers are frequently incorporated into biotin derivatives to increase hydrophilicity and to extend the distance between the biotin moiety and the molecule it is labeling. gulbenkian.pt This "long-arm" approach minimizes steric hindrance, ensuring that the biotin ring remains accessible for binding to streptavidin. Fmoc-protected PEG units, such as Fmoc-8-amino-3,6-dioxaoctanoic acid, can be easily integrated during solid-phase synthesis using standard peptide coupling protocols. gulbenkian.pt

Azide-Alkyne Click Chemistry: The development of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a highly efficient and specific method for bioconjugation. google.com Desthiobiotin derivatives containing an azide (B81097) group are commercially available and can be used to label biomolecules that have been modified to contain a terminal alkyne. jenabioscience.com This reaction is highly reliable, proceeds under mild, often aqueous conditions, and is biorthogonal, meaning it does not interfere with native biological functional groups. google.com This allows for the precise attachment of desthiobiotin to proteins, nucleic acids, and other targets for purification or detection purposes. nih.govjenabioscience.com

| Linker/Chemistry | Key Feature | Application | Reference |

| PEG Spacer | Increases solubility and reduces steric hindrance. | Creating long-arm biotin derivatives for improved avidin binding. | gulbenkian.pt |

| Azide-Alkyne Click Chemistry | High efficiency, specificity, and biorthogonality. | Precise labeling of alkyne-modified biomolecules with azide-functionalized desthiobiotin. | google.comjenabioscience.com |

Analytical Techniques for the Research Oriented Determination of 6 2 Oxoimidazolidin 4 Yl Hexanoic Acid

Chromatographic Methods

Chromatographic techniques are powerful tools for the separation, identification, and quantification of 6-(2-Oxoimidazolidin-4-yl)hexanoic acid from complex mixtures. High-performance liquid chromatography and gas-liquid chromatography are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted method for the determination of this compound. Reversed-phase HPLC (RP-HPLC) is frequently the mode of choice, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase.

One established HPLC method for the analysis of the closely related compound, d-biotin, which can be adapted for dethiobiotin (B101835), employs a reversed-phase C18 column. nih.govgoogle.com The mobile phase often consists of an aqueous buffer, such as a trifluoroacetic acid solution, mixed with an organic modifier like acetonitrile. google.com Detection is typically achieved using a UV detector, with wavelengths in the range of 200-220 nm being effective for these types of compounds. nih.govgoogle.com For enhanced sensitivity, especially at low concentrations, post-column derivatization with a fluorescently-labeled avidin (B1170675) or streptavidin conjugate can be employed, followed by fluorescence detection. nih.govservice.gov.uk

A key advantage of HPLC is its ability to separate this compound from its structurally similar analogues and potential impurities. service.gov.uk The retention time of the compound is a characteristic feature under specific chromatographic conditions and is used for its identification, while the peak area is proportional to its concentration, allowing for accurate quantification. ptfarm.pl

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Reversed-Phase C18 | Reversed-Phase C18 |

| Mobile Phase | 0.05% Trifluoroacetic acid in water:Acetonitrile (70:30, v/v) | Aqueous buffer with post-column streptavidin-fluorescein isothiocyanate |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | UV at 210 nm | Fluorescence |

| Reference | google.com | nih.gov |

Gas-Liquid Chromatography Applications

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of this compound. Due to the compound's low volatility, derivatization is typically required to convert it into a more volatile form suitable for GC analysis.

In biosynthetic studies involving deuterated precursors of dethiobiotin, GC-MS has been instrumental in localizing the deuterium (B1214612) atoms in the final biotin product. electronicsandbooks.com The use of GC-MS allows for the separation of the derivatized compound from other components in the sample, and the subsequent mass spectrometric analysis provides detailed structural information and confirmation of isotopic labeling. electronicsandbooks.com Techniques like two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offer even greater resolution for complex mixtures. curtin.edu.au

Ligand-Binding Assays

Ligand-binding assays exploit the specific and high-affinity interaction between a ligand and its binding partner. For this compound, which is a biotin analogue, assays based on the strong non-covalent bond between biotin and the proteins avidin or streptavidin are particularly relevant. thermofisher.comharvard.edu

Avidin/Streptavidin-Biotin Binding Assays

The interaction between avidin or streptavidin and biotin is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the order of 10⁻¹⁵ M for avidin. thermofisher.comharvard.edu Dethiobiotin, while having a lower affinity than biotin, still binds effectively to streptavidin and is used in affinity chromatography for the purification of proteins. medchemexpress.comscbt.comselleckchem.com

These binding assays can be used to quantify dethiobiotin based on its ability to compete with a labeled biotin derivative for the binding sites on avidin or streptavidin. The amount of labeled biotin displaced is proportional to the concentration of dethiobiotin in the sample. This principle is fundamental to many of the immunoassays and other binding assays described below.

| Binding Partner | Ligand | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| Avidin | Biotin | ~10⁻¹⁵ M | thermofisher.comharvard.edu |

Enzyme-Linked Immunosorbent Assay (ELISA) using Biotinylated Probes

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method that can be adapted for the quantification of this compound. nih.govantibodies.com A competitive ELISA format is typically employed for small molecules like dethiobiotin.

In this assay, a known amount of biotin is coated onto the wells of a microtiter plate. rapidtest.comeaglebio.com The sample containing dethiobiotin is then added to the wells along with a specific anti-biotin antibody that is conjugated to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase. nih.goveaglebio.com The dethiobiotin in the sample competes with the coated biotin for binding to the antibody. After an incubation period, the unbound reagents are washed away, and a substrate for the enzyme is added. The resulting color change is inversely proportional to the concentration of dethiobiotin in the sample. antibodies.com These assays can achieve high sensitivity, with detection limits in the picogram per milliliter range. nih.gov

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the chemical structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of dethiobiotin. Both ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.govnih.govbmrb.io

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. nih.govnih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and tandem mass spectrometry (MS-MS) can provide fragmentation patterns that are unique to the molecule, aiding in its identification and structural characterization. nih.govelectronicsandbooks.comnih.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group of the imidazolidinone ring and the carboxylic acid, as well as for the N-H and C-H bonds. nih.gov

| Spectroscopic Technique | Key Observations/Data | Reference |

|---|---|---|

| ¹H NMR (in D₂O) | Characteristic shifts for protons on the imidazolidinone ring and the hexanoic acid chain. | nih.govnih.govbmrb.io |

| ¹³C NMR (in D₂O) | Distinct signals for the carbonyl carbon, carbons of the imidazolidinone ring, and the aliphatic chain. | nih.govnih.govbmrb.io |

| Mass Spectrometry (GC-MS) | Provides molecular ion peak and fragmentation pattern for structural confirmation. | nih.govnih.gov |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to C=O, N-H, O-H, and C-H functional groups. | nih.gov |

Photometric Methods for Biotin Determination

Photometric and spectrophotometric methods represent a class of analytical techniques used for the quantification of biotin and its derivatives. niscpr.res.in These methods are often based on the compound's ability to participate in or influence a color-producing chemical reaction.

One kinetic spectrophotometric method relies on the catalytic effect of biotin on the reaction between sodium azide (B81097) and tri-iodide. nih.govresearchgate.net The concentration of the compound can be determined by measuring the decrease in absorbance of the tri-iodide ion at a specific wavelength, typically around 348 nm. nih.govresearchgate.net This approach has been successfully applied to determine biotin in pure form and within pharmaceutical products. researchgate.netsemanticscholar.org The fixed-time method is often the most straightforward, with measurements taken at a predetermined interval after the reaction starts. semanticscholar.org The sensitivity of such methods can be quite high, with a reported limit of detection (LOD) for biotin as low as 0.117 µg/mL in one study and 0.18 µg/mL in another. niscpr.res.inresearchgate.net

Another spectrophotometric technique involves the reaction of biotin with specific reagents to produce a colored complex. rass-biosolution.com For instance, a method has been developed based on the inhibitory effect of biotin on a palladium(II)-promoted ligand substitution reaction, which results in a colored complex with maximum absorption at 488 nm. niscpr.res.in While generally simpler than chromatographic techniques, spectrophotometric methods may face challenges with sensitivity and specificity, especially in complex biological samples where other compounds might interfere with the reaction. niscpr.res.inrass-biosolution.com

Table 1: Performance of Photometric Methods for Biotin Determination

| Method Principle | Analyte | Wavelength (nm) | Limit of Detection (LOD) | Sample Matrix |

|---|---|---|---|---|

| Catalytic effect on sodium azide/tri-iodide reaction | Biotin | 348 | 0.18 µg/mL researchgate.netsemanticscholar.org | Pure form, Pharmaceuticals researchgate.net |

Mass Spectrometry for Structural and Quantitative Analysis of Biotinylated Molecules

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a gold standard for the sensitive and specific quantification of biotin and its related molecules. rass-biosolution.comthermofisher.com This technique combines the powerful separation capabilities of HPLC with the precise detection and structural elucidation power of mass spectrometry. rass-biosolution.com It is considered highly reliable, accurate, and reproducible, and it is not susceptible to interference from high levels of biotin that can affect immunoassay results. thermofisher.com

LC-MS/MS methods have been developed to quantify biotin in serum and plasma with lower limits of quantification (LLOQ) reaching as low as 0.25 nM to 3 nmol/L. tandfonline.com These methods are robust enough for routine clinical research testing and can measure biotin concentrations across a wide range. tandfonline.comacs.org For instance, one LC-MS/MS method demonstrated a measuring range of 20 nM to 12.3 µM. acs.org

A novel strategy known as "Direct Detection of Biotin-containing Tags" (DiDBiT) has been developed to improve the identification of biotinylated proteins. nih.govacs.org In this approach, proteins are digested before the enrichment of biotin-tagged peptides, which reduces sample complexity in the mass spectrometer and significantly increases the yield and identification of the labeled proteins. nih.govacs.org This method has been shown to improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional strategies. acs.org The technique can detect peptides by searching for the specific mass addition corresponding to the biotin tag. nih.govresearchgate.net

Table 2: Research Findings Using Mass Spectrometry for Biotin Analysis

| Technique | Application | Key Finding | Reported Range/Sensitivity |

|---|---|---|---|

| LC-MS/MS | Quantification in plasma/serum | Can quantify biotin down to 3 nmol/L. tandfonline.com | Measuring range: 20 nM to 12.3 µM acs.org |

| DiDBiT (Direct Detection of Biotin-containing Tags) | Identification of biotinylated proteins | Improves direct detection of biotinylated proteins ~200-fold over conventional methods. acs.org | Detects biotin-AHA-modified peptides with a mass addition of 523.2749. nih.govresearchgate.net |

Microbiological Assays (e.g., using Lactobacillus arabinosus or Lactobacillus plantarum)